8-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
“8-Methyl-3,4-dihydroisoquinolin-1(2H)-one” is a chemical compound offered by several scientific product companies . It is used in various applications in scientific research .
Synthesis Analysis
The synthesis of “this compound” involves hydrogenation under H2 (60 psi) at 80° C for 48 hours. The reaction mixture is then filtered and the solids are washed with MeOH (2*20 mL). The filtrate is concentrated under vacuum to give “this compound” as a gray solid .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H11NO . The InChI Code is 1S/C10H11NO/c1-7-3-2-4-8-5-6-11-10 (12)9 (7)8/h2-4H,5-6H2,1H3, (H,11,12) and the InChI key is YTAVXUVDTBJJMT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 161.2 .Scientific Research Applications
Synthesis Methodologies
- Microwave-Assisted Synthesis: An alternative synthesis method for 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, involving microwave-assisted hydrolysis of a nitrile group followed by lactamization at elevated temperatures, has been explored (Glossop, 2007).
- New Synthetic Methodology: A novel method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, has been reported, contributing to isoquinoline alkaloids research (Mujde, Özcan, & Balcı, 2011).
Pharmacological Studies
- Anti-inflammatory and Analgesic Properties: 2H-3,3-Dimethyl-3,4-dihydroisoquinolin-1-ones, derived from substituted arenes, have shown significant anti-inflammatory and analgesic properties (Vikharev et al., 2005).
Chemical Structure and Characterization
- Spectroscopic Characterization: A study focused on the synthesis and spectroscopic characterization of divalent transition metal complexes of 8-hydroxyquinoline, providing insights into the chemical properties and potential applications of related compounds (Patel & Patel, 2017).
Synthesis of Derivatives and Complexes
- Lamellarin Skeleton Synthesis: The synthesis of the lamellarin alkaloids' basic structural framework has been achieved through a Grob synthesis, using 3-nitro-2-(trifluoromethyl)-2H-chromenes and 1-methyl-3,4-dihydroisoquinolines (Korotaev et al., 2011).
- Rhodium-Catalyzed Alkylation: The rhodium-catalyzed alkylation of aromatic amides with N-Vinylphthalimide, leading to 3,4-dihydroisoquinolin-1(2H)-one derivatives, has been investigated (He & Chatani, 2018).
Safety and Hazards
Properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVXUVDTBJJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694611 | |
Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-79-9 | |
Record name | 3,4-Dihydro-8-methyl-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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